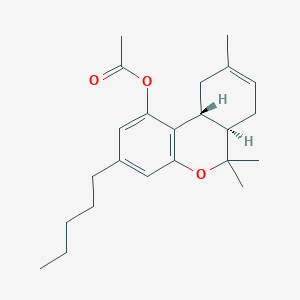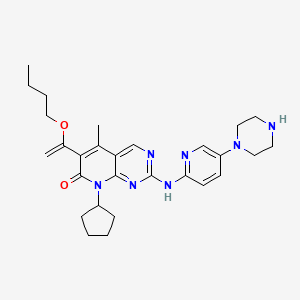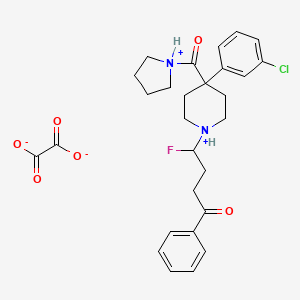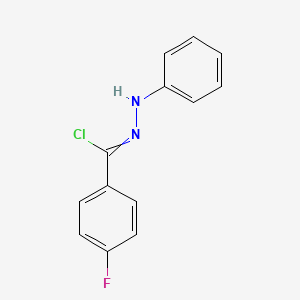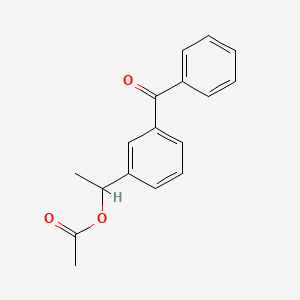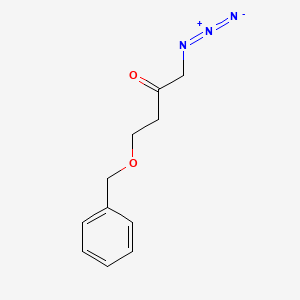
1-Azido-4-(phenylmethoxy)-2-butanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Azido-4-(phenylmethoxy)-2-butanone is an organic compound that belongs to the class of azides. Azides are known for their high reactivity and are often used in various chemical synthesis processes. This compound is characterized by the presence of an azido group (-N₃) attached to a butanone backbone, with a phenylmethoxy substituent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Azido-4-(phenylmethoxy)-2-butanone can be synthesized through a multi-step process. One common method involves the conversion of alcohols to azides using reagents such as triphenylphosphine (PPh₃), iodine (I₂), and sodium azide (NaN₃) in dimethyl sulfoxide (DMSO) . The reaction typically proceeds under mild conditions and yields the desired azide product.
Industrial Production Methods: Industrial production of azides often involves the diazotization of aromatic amines followed by azidation. This process can be carried out using cross-linked poly(4-vinylpyridine)-supported nitrite ion and sodium azide in water at room temperature . This method is advantageous due to its mild reaction conditions and high efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Azido-4-(phenylmethoxy)-2-butanone undergoes various chemical reactions, including:
Reduction: Azides can be reduced to amines using reagents such as tin hydrides.
Substitution: The azido group can be substituted with other functional groups under appropriate conditions.
Cycloaddition: Azides can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Reduction: Tri-n-butyltin hydride or tris(trimethylsilyl)silane can be used for the reduction of azides.
Cycloaddition: Copper(I) catalysts are commonly used in the Huisgen cycloaddition reaction.
Major Products:
Reduction: The major product is the corresponding amine.
Cycloaddition: The major product is a triazole derivative.
Applications De Recherche Scientifique
1-Azido-4-(phenylmethoxy)-2-butanone has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds, including triazoles.
Biology: Azides are used in bioorthogonal chemistry for labeling and tracking biomolecules.
Medicine: Triazole derivatives have shown potential as antitumor, antibacterial, and antiviral agents.
Industry: Azides are used in the development of new materials and as intermediates in organic synthesis.
Mécanisme D'action
The mechanism of action of 1-Azido-4-(phenylmethoxy)-2-butanone involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes to form stable triazole rings. This reaction is facilitated by copper(I) catalysts, which activate the azide and alkyne for the cycloaddition . The resulting triazole rings are stable and can interact with various molecular targets, making them useful in drug development and material science.
Comparaison Avec Des Composés Similaires
- 1-Azido-4-methoxybenzene
- 1-Azido-4-chlorobenzene
- 1-Azido-4-fluorobenzene
Comparison: 1-Azido-4-(phenylmethoxy)-2-butanone is unique due to the presence of both an azido group and a phenylmethoxy substituent. This combination imparts distinct reactivity and properties compared to other azides, such as 1-Azido-4-methoxybenzene, which lacks the butanone backbone . The phenylmethoxy group can influence the electronic properties and reactivity of the compound, making it suitable for specific applications in synthesis and research.
Propriétés
Formule moléculaire |
C11H13N3O2 |
|---|---|
Poids moléculaire |
219.24 g/mol |
Nom IUPAC |
1-azido-4-phenylmethoxybutan-2-one |
InChI |
InChI=1S/C11H13N3O2/c12-14-13-8-11(15)6-7-16-9-10-4-2-1-3-5-10/h1-5H,6-9H2 |
Clé InChI |
XUBXFTWNVOIESI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COCCC(=O)CN=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R,3S,4R,5R)-5-[5-(acetyloxymethyl)-2,4-dioxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methyl acetate](/img/structure/B13424593.png)
![(2S,3S,4S,5R)-5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-cyclohexanone](/img/structure/B13424600.png)
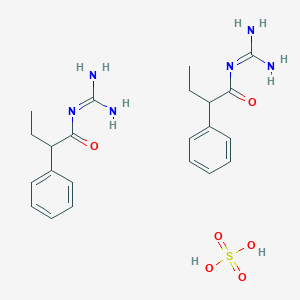

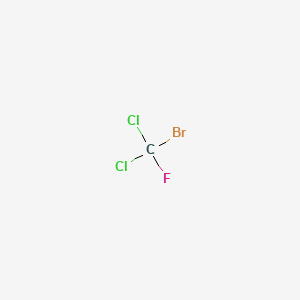
![N-[2-(2,6-Dimethylphenoxy)ethyl]-N-nitrosobenzenemethanamine](/img/structure/B13424622.png)
